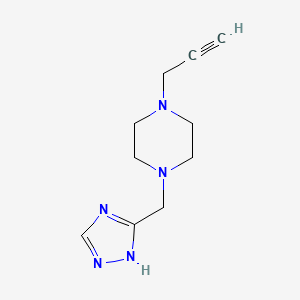

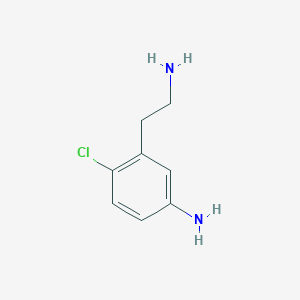

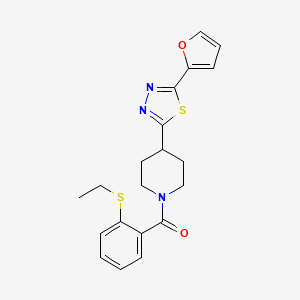

![molecular formula C24H19N5O3S2 B2417416 4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 325988-48-5](/img/structure/B2417416.png)

4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole is a heterocyclic compound that is a fusion of benzene and thiazole rings . It is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives are diverse due to the presence of multiple reactive sites. The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .科学的研究の応用

1. Potential in Treating Atherosclerosis

The compound N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide has shown promise in the development of new anti-atherosclerotic agents. It was identified as a compound that can up-regulate human ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (CLA-1) expressions. These are significant targets in treating atherosclerosis, a major cardiovascular disease (Si Shu-yi, 2013).

2. Antimicrobial and Antifungal Properties

Several studies have synthesized derivatives of benzothiazoles and evaluated their antibacterial and antifungal activities. These derivatives, which share a structural similarity with N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide, showed significant activity against bacterial strains like Escherichia coli and Bacillus subtilis, as well as fungal strains such as Candida albicans (K. Bhusari et al., 2008), (L. N. Obasi et al., 2017).

3. Anticancer Potential

The compound and its derivatives have also been explored for their anticancer properties. Synthesized benzothiazole derivatives exhibited antiproliferative activity against various human tumor-derived cell lines. Some derivatives showed remarkable effects on specific cancer cell lines, suggesting their potential as anticancer agents (Y. Al-Soud et al., 2010), (Ö. Yılmaz et al., 2015).

4. Synthesis and Characterization

The compound has been involved in various studies focused on the synthesis and characterization of benzothiazole derivatives. These studies contribute to understanding the chemical properties and potential applications of such compounds in medicinal chemistry (Junke Wang et al., 2008).

5. Potential in Carbonic Anhydrase Inhibition

Research has shown that benzothiazole derivatives, similar to the compound , exhibit inhibitory effects on carbonic anhydrase enzymes. This is significant for the development of drugs targeting various diseases, including glaucoma and edema, where carbonic anhydrase inhibitors are clinically useful (C. Supuran et al., 2013).

作用機序

将来の方向性

Benzothiazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, exploration of new biological activities, and the design of more potent and selective drugs based on the benzothiazole scaffold .

特性

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O3S2/c25-13-3-15-29(16-4-14-26)34(31,32)19-10-7-18(8-11-19)23(30)28-24-27-22-20-6-2-1-5-17(20)9-12-21(22)33-24/h1-2,5-12H,3-4,15-16H2,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJWUQLFGFALCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

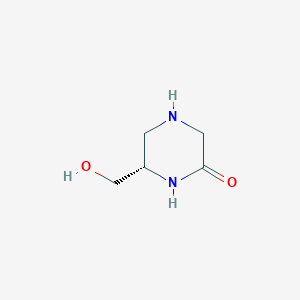

![{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B2417334.png)

![1-(4-bromophenyl)-5-(2,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2417335.png)

![Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride](/img/structure/B2417345.png)

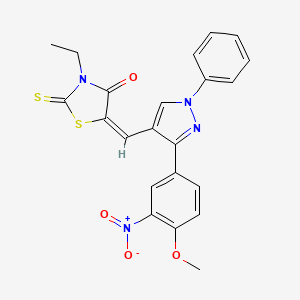

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2417352.png)

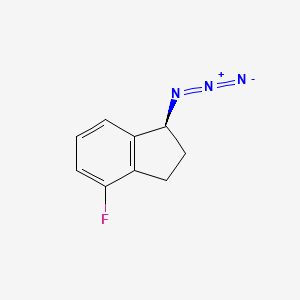

![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2417355.png)